molecular formula C18H15NOS B15062571 (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol

(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol

Cat. No.: B15062571
M. Wt: 293.4 g/mol
InChI Key: SFUAIBHPGDRCFL-UHFFFAOYSA-N
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Description

(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols. This compound features a naphthalene ring system substituted with a hydroxyl group and a (p-tolylthio)imino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol typically involves the following steps:

    Formation of the (p-Tolylthio)imino Group: This can be achieved by reacting p-tolylthiol with an appropriate imine precursor under controlled conditions.

    Attachment to the Naphthalene Ring: The (p-Tolylthio)imino group is then introduced to the naphthalene ring through a condensation reaction with 2-hydroxy-1-naphthaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of (E)-1-(((p-Tolylthio)amino)methyl)naphthalen-2-ol.

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of dyes, pigments, or other materials.

Mechanism of Action

The mechanism of action of (E)-1-(((p-Tolylthio)imino)methyl)naphthalen-2-ol would depend on its specific application. For example, if used as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-((p-Tolylthio)methyl)naphthalen-2-ol: Lacks the imino group, which may affect its reactivity and applications.

    2-Hydroxy-1-naphthaldehyde: Lacks the (p-Tolylthio)imino group, making it less complex.

    Naphthalene-2-ol: A simpler structure without additional functional groups.

Properties

Molecular Formula

C18H15NOS

Molecular Weight

293.4 g/mol

IUPAC Name

1-[(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3

InChI Key

SFUAIBHPGDRCFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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